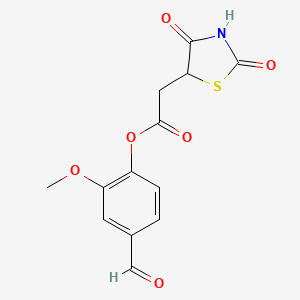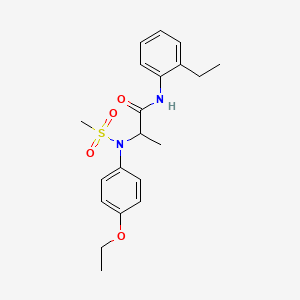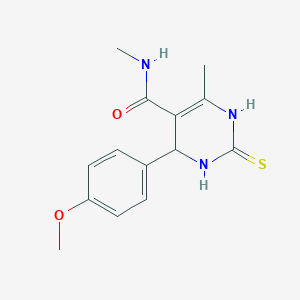![molecular formula C28H38N2O6 B3974210 1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3974210.png)
1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate
Overview
Description
1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate, also known as BZAPA oxalate, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research.
Mechanism of Action
1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate oxalate works by selectively blocking dopamine D3 receptors in the brain. This results in a decrease in the release of dopamine, which is a neurotransmitter that is associated with reward and pleasure. By blocking dopamine D3 receptors, this compound oxalate can reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Biochemical and physiological effects:
This compound oxalate has been found to have several biochemical and physiological effects. Studies have shown that this compound oxalate can decrease the release of dopamine in the brain, which can reduce the rewarding effects of drugs of abuse. Additionally, this compound oxalate has been found to decrease the activity of the mesolimbic dopamine system, which is a brain pathway that is associated with reward and pleasure.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate oxalate is its selectivity for dopamine D3 receptors. This makes it a potential candidate for the treatment of drug addiction and other related disorders. However, one of the limitations of this compound oxalate is its relatively low potency compared to other dopamine D3 receptor antagonists.
Future Directions
There are several future directions for research on 1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate oxalate. One potential direction is to investigate its potential as a treatment for drug addiction and other related disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound oxalate. Finally, more research is needed to investigate the potential side effects of this compound oxalate and to determine its safety for human use.
Conclusion:
In conclusion, this compound oxalate is a chemical compound that has potential applications in pharmaceutical research. Its selective dopamine D3 receptor antagonist activity makes it a potential candidate for the treatment of drug addiction and other related disorders. However, further research is needed to determine its optimal dosage and administration, as well as its potential side effects and safety for human use.
Scientific Research Applications
1-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}azepane oxalate oxalate has been found to have potential applications in the field of pharmaceutical research. Studies have shown that this compound oxalate can act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other related disorders. Additionally, this compound oxalate has been found to exhibit antipsychotic activity, which makes it a potential candidate for the treatment of schizophrenia.
properties
IUPAC Name |
1-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2.C2H2O4/c1-29-25-12-11-23(19-26(25)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28;3-1(4)2(5)6/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPGAVSJUBONMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B3974129.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)

![1-[1-(3-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974151.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propan-1-amine](/img/structure/B3974158.png)
![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3974168.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3974173.png)


![1-(2-fluorophenyl)-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974193.png)
![5-(acetylamino)-2-chloro-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3974202.png)

![3-chloro-N-[4-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3974224.png)